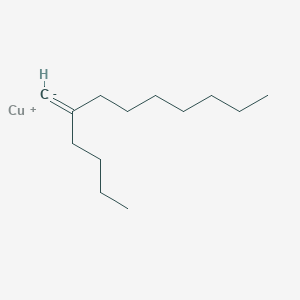
copper(1+);5-methanidylidenedodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+);5-methanidylidenedodecane is a chemical compound that features a copper ion in the +1 oxidation state coordinated with a 5-methanidylidenedodecane ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of copper(1+);5-methanidylidenedodecane typically involves the reaction of copper(I) salts with the appropriate organic ligand under controlled conditions. One common method is the reaction of copper(I) chloride with 5-methanidylidenedodecane in an inert atmosphere to prevent oxidation of the copper(I) ion. The reaction is usually carried out in a solvent such as tetrahydrofuran or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar methods as described above. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Copper(1+);5-methanidylidenedodecane can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions, often involving oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced back to copper(0) using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions can occur, where the 5-methanidylidenedodecane ligand is replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phosphines, amines.
Major Products Formed:
Oxidation: Copper(II) complexes.
Reduction: Copper(0) metal.
Substitution: New copper(I) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper(1+);5-methanidylidenedodecane has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in coupling reactions and polymerization processes.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper ions.
Medicine: Explored for its potential use in drug delivery systems and as an imaging agent in diagnostic applications.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of copper(1+);5-methanidylidenedodecane involves the interaction of the copper(I) ion with various molecular targets. The copper(I) ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the compound can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial effects. The specific pathways involved depend on the context of its application, such as catalysis or biological activity.
Vergleich Mit ähnlichen Verbindungen
Copper(1+);5-methanidylidenedodecane can be compared with other copper(I) complexes, such as:
Copper(I) chloride: A simple copper(I) salt used in various chemical reactions.
Copper(I) acetylide: A copper(I) complex with acetylide ligands, used in organic synthesis.
Copper(I) phosphine complexes: Copper(I) complexes with phosphine ligands, known for their catalytic properties.
Uniqueness: this compound is unique due to the specific structure of the 5-methanidylidenedodecane ligand, which imparts distinct chemical and physical properties to the compound
Eigenschaften
CAS-Nummer |
54248-49-6 |
|---|---|
Molekularformel |
C13H25Cu |
Molekulargewicht |
244.88 g/mol |
IUPAC-Name |
copper(1+);5-methanidylidenedodecane |
InChI |
InChI=1S/C13H25.Cu/c1-4-6-8-9-10-12-13(3)11-7-5-2;/h3H,4-12H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
MSQULQWWIMSING-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=[CH-])CCCC.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



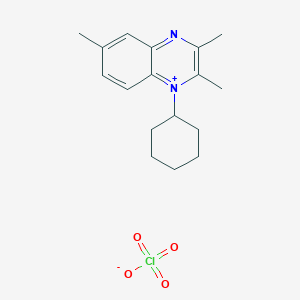
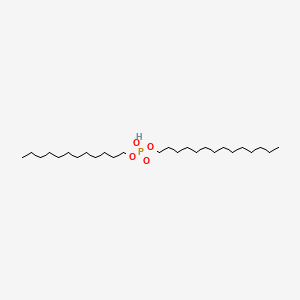
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine](/img/structure/B14628528.png)
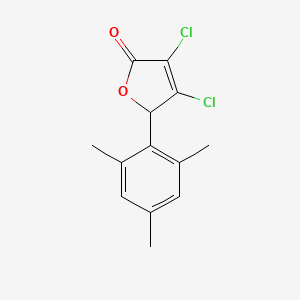

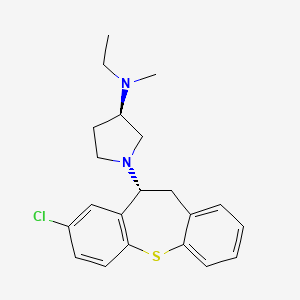
![2H-3,6-Methanocycloocta[c]pyrazole](/img/structure/B14628546.png)
![3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14628548.png)
![Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate](/img/structure/B14628552.png)
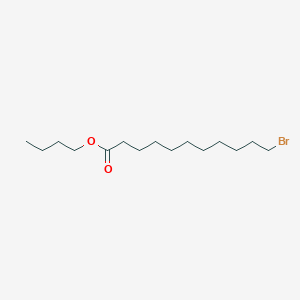

![4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B14628573.png)
![Acetamide, N-[2-(hexyloxy)phenyl]-](/img/structure/B14628585.png)
